4-Cyclopropylpyrimidine-2-thiol
Description
Significance of Pyrimidine (B1678525) Heterocycles in Synthetic and Biological Chemistry
Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in both natural and synthetic chemistry. ignited.inwjarr.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and a wide array of pharmacologically active compounds. nih.govscispace.com The pyrimidine core's ability to participate in various chemical reactions and interact with biological targets has made it a "privileged scaffold" in medicinal chemistry. nih.gov Researchers have extensively explored pyrimidine derivatives for their therapeutic potential, leading to the development of drugs with anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. wjarr.comnih.gov
Role of the Thiol Group in Chemical Reactivity and Biological Interactions
The thiol group (-SH), also known as a sulfhydryl group, is a highly reactive functional group that plays a crucial role in both chemistry and biology. nih.gov Its reactivity stems from the sulfur atom, which is larger and more polarizable than oxygen, making the thiol group a strong nucleophile. youtube.com In biological systems, the thiol group of the amino acid cysteine is vital for protein structure and function, participating in the formation of disulfide bonds that stabilize protein folding. creative-proteomics.com Thiols are also key players in redox reactions, acting as potent antioxidants by scavenging reactive oxygen species. creative-proteomics.com The ionizable nature of the thiol group, forming a thiolate anion (R-S⁻), further enhances its nucleophilicity and ability to bind to metals, which is critical in many enzymatic reactions. nih.gov
Importance of the Cyclopropyl (B3062369) Moiety in Modulating Molecular Properties and Interactions
The cyclopropyl group, a three-membered carbon ring, is increasingly utilized in drug design to fine-tune the properties of bioactive molecules. iris-biotech.denih.gov Its rigid, planar structure introduces conformational constraints that can help to position other functional groups for optimal interaction with biological targets. iris-biotech.de The unique electronic properties of the cyclopropyl ring, including its enhanced π-character, can influence a molecule's potency and metabolic stability. nih.govacs.org By replacing more flexible or metabolically susceptible groups, the cyclopropyl moiety can improve a drug's pharmacokinetic profile, for instance, by increasing its resistance to oxidative metabolism by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com It can also modulate properties like lipophilicity and pKa, further highlighting its versatility in medicinal chemistry. iris-biotech.de
Contextualizing 4-Cyclopropylpyrimidine-2-thiol (B6166808) within Pyrimidinethiol Chemistry
This compound integrates the key features of its constituent parts. The pyrimidine core provides a well-established scaffold with diverse biological potential. The 2-thiol group offers a reactive handle for further chemical modification and can participate in crucial biological interactions, such as metal chelation or covalent bond formation. The 4-cyclopropyl group introduces conformational rigidity and can modulate the electronic properties and metabolic stability of the entire molecule. This specific combination of a pyrimidine ring, a thiol group, and a cyclopropyl substituent makes this compound a compound of interest for further investigation in synthetic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2S |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
6-cyclopropyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C7H8N2S/c10-7-8-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10) |
InChI Key |
NIVYZBSZYRQTCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=NC(=S)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Foundational Synthetic Routes to Pyrimidine-2-thiols
The synthesis of the pyrimidine-2-thiol (B7767146) core is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.
A prominent and versatile method for the synthesis of pyrimidine-2-thiol derivatives is the condensation reaction between chalcones (1,3-diaryl-2-propen-1-ones) and thiourea (B124793). nih.govnih.gov This reaction proceeds via a Michael addition of thiourea to the α,β-unsaturated carbonyl system of the chalcone (B49325), followed by an intramolecular condensation and dehydration to afford the dihydropyrimidine-2-thiol. Subsequent oxidation or aromatization can lead to the fully aromatic pyrimidine-2-thiol. The use of microwave irradiation has been shown to significantly improve reaction times and yields in these syntheses. nih.gov
The general scheme for this reaction is as follows:
Chalcone + Thiourea → Dihydropyrimidine-2-thiol → Pyrimidine-2-thiol
This method is particularly useful for creating a diverse range of substituted pyrimidine-2-thiols by simply varying the substituents on the aromatic rings of the chalcone. nih.gov
Cyclization reactions represent a cornerstone in the synthesis of the pyrimidine-2-thiol ring system. A common and effective approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with thiourea. orgsyn.org The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the condensation and subsequent cyclization.
For instance, the reaction of acetylacetone (B45752) with thiourea in an ethyl alcohol medium in the presence of hydrochloric acid is a known method for synthesizing 4,6-dimethylpyrimidine-2-thiol. researchgate.net This principle can be extended to other β-dicarbonyl compounds to yield variously substituted pyrimidine-2-thiols.
Another key cyclization strategy involves the use of β-ketoesters and S-alkylisothioureas. While this can be a two-step process involving condensation and then alkylation, one-pot procedures have been developed to streamline the synthesis of 4-pyrimidone-2-thioethers. nih.gov These methods, however, can sometimes be complicated by side reactions and the formation of pungent thiols. nih.gov
The following table summarizes key starting materials and the resulting pyrimidine-2-thiol derivatives from cyclization reactions:
| Starting Material 1 | Starting Material 2 | Resulting Product | Reference |
| 1,3-Dicarbonyl Compound | Thiourea | Substituted Pyrimidine-2-thiol | orgsyn.org |
| β-Ketoester | Thiourea | 4-Oxo-pyrimidine-2-thiol derivative | nih.gov |
| β-Ketoester | S-Alkylisothiourea | 4-Pyrimidone-2-thioether | nih.gov |
| Malononitrile Dimer | Amidine | 6-Aminopyrimidine derivative | nih.gov |
Introduction of the Cyclopropyl (B3062369) Substituent
The incorporation of a cyclopropyl group onto the pyrimidine (B1678525) ring is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a cyclopropyl-containing building block or by introducing the cyclopropyl moiety onto a pre-formed heterocyclic ring.
The cyclopropyl group is a valuable structural motif in medicinal chemistry due to its unique conformational and electronic properties. researchgate.net Several methods exist for its introduction into organic molecules. Classical methods often involve the use of highly reactive species like carbenes, which can lack functional group tolerance. researchgate.net
More modern approaches include transition metal-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling of cyclopropylboronic acids or their derivatives with halogenated heterocycles is a powerful tool for this purpose. Palladium-catalyzed cross-coupling of tricyclopropylbismuth (B1255716) with aryl and heterocyclic halides has also been shown to be effective and tolerant of numerous functional groups.
Another strategy involves the use of cyclopropyl-containing building blocks in the initial cyclization reaction. This approach offers a more direct route to the desired substituted heterocycle.
A highly probable route would involve the condensation of a cyclopropyl-containing 1,3-dicarbonyl compound with thiourea. Specifically, the reaction of 1-cyclopropyl-1,3-butanedione (B49227) with thiourea in the presence of a suitable base would be expected to yield 4-cyclopropyl-6-methylpyrimidine-2-thiol. To obtain the target compound, 4-cyclopropylpyrimidine-2-thiol (B6166808), the starting material would need to be a 3-cyclopropyl-3-oxopropanal equivalent.
An alternative approach is suggested by the synthesis of 2-cyclopropyl-6-(2,4-dimethylthiazol-5-yl)pyrimidin-4-ol, which utilizes the cyclization of a β-ketoester with an amidine. A similar strategy could be employed using thiourea instead of an amidine. The reaction of a cyclopropyl β-ketoester , such as ethyl 3-cyclopropyl-3-oxopropanoate , with thiourea would likely lead to the formation of 4-cyclopropyl-6-hydroxypyrimidine-2-thiol. Subsequent deoxygenation of the hydroxyl group would be required to obtain the final product.
The following table outlines a proposed synthetic pathway:
| Step | Reaction | Reactants | Expected Intermediate/Product |
| 1 | Condensation/Cyclization | 3-Cyclopropyl-3-oxopropanal (or equivalent) + Thiourea | This compound |
| Alternative Step 1 | Condensation/Cyclization | Ethyl 3-cyclopropyl-3-oxopropanoate + Thiourea | 4-Cyclopropyl-6-hydroxypyrimidine-2-thiol |
| Alternative Step 2 | Deoxygenation | 4-Cyclopropyl-6-hydroxypyrimidine-2-thiol | This compound |
Advanced Synthetic Techniques
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound. Microwave-assisted synthesis, for example, has been demonstrated to accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives from chalcones. nih.gov
Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to building molecular complexity. Flow chemistry, with its precise control over reaction parameters and potential for scalability, also presents a promising avenue for the synthesis of such targeted heterocyclic compounds.
Synthesis of Structural Analogues and Derivatives of this compound
The pyrimidine-2-thiol scaffold is a versatile platform for creating diverse chemical entities. umich.edu The presence of the reactive thiol group and the customizable pyrimidine ring allows for extensive structural modifications to generate analogues with tailored properties. umich.edunih.gov
The thiol group in pyrimidine-2-thiols is readily alkylated to form S-substituted derivatives, which are also known as 2-alkylthio-pyrimidines. umich.edu This reaction is a cornerstone for derivatization, as it introduces a stable thioether linkage and allows for the attachment of a wide variety of functional groups. nih.gov The alkylation is typically achieved by reacting the pyrimidine-2-thiol with an alkylating agent, such as a haloalkane, in the presence of a base. umich.edu
This S-alkylation is a key step in many synthetic routes, as the resulting 4-pyrimidone-2-thioether serves as a versatile building block for further modifications. nih.gov It enables regioselective functionalization at the 2-position while leaving other positions on the pyrimidine ring, such as the 4-position, available for subsequent reactions. nih.gov
Table 2: Examples of Alkylating Agents for Pyrimidine-2-thiols
| Alkylating Agent Class | Specific Example | Resulting Functional Group | Reference |
|---|---|---|---|
| Haloalkanes | Isopropyl iodide | S-isopropyl | nih.gov |
| Haloalkylamines | 2-Chloro-N,N-dimethylethanamine | S-(2-(dimethylamino)ethyl) | umich.edu |
| Halo ketones | 2-Chloroacetophenone | S-(2-oxo-2-phenylethyl) | umich.edu |
| Halocarboxylic acid amides | 2-Bromoacetamide | S-(carbamoylmethyl) | umich.edu |
Beyond simple alkylation, both the pyrimidine core and the exocyclic thiol group can undergo various transformations. The thiol group provides opportunities for further chemical changes and can influence oxidative processes. umich.edu For example, the thiol can be oxidized to form sulfones, which can then act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of other functionalities at the 2-position. nih.gov
The design of novel derivatives of this compound is typically guided by the goal of creating molecules with specific biological activities. rsc.orgmdpi.com The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs. researchgate.netmdpi.com
Key design principles include:
Scaffold Hopping and Hybridization: Combining the pyrimidine-2-thiol core with other known pharmacophores can lead to hybrid molecules with potentially synergistic or novel activities. mdpi.comnih.gov For example, attaching moieties known to have antimicrobial or anticancer effects to the S-position is a common strategy. rsc.org
Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule—the cyclopropyl group, substituents on the pyrimidine ring, and the group attached to the thiol—allows for the exploration of SAR. mdpi.com For instance, studies on related pyrimidines have shown that adding groups like p-methoxyphenyl or p-chlorophenyl can enhance antimicrobial or anticancer activity, respectively. rsc.org
Target-Oriented Design: Derivatives can be designed to inhibit specific biological targets, such as enzymes like kinases. In such cases, the design process may involve using molecular docking studies to predict how different derivatives will bind to the active site of a target protein, guiding the synthesis toward compounds with higher predicted potency. nih.gov
By applying these principles, the this compound scaffold serves as a starting point for the rational design and development of new chemical entities for a range of applications.
Chemical Reactivity and Transformation Studies of 4 Cyclopropylpyrimidine 2 Thiol
Thiol-Mediated Reactions
The sulfur-hydrogen bond of the thiol group is the most reactive site for a variety of chemical transformations. Its acidity and the high nucleophilicity of its conjugate base, the thiolate, are central to its reactivity profile.
The thiol group (-SH) of 4-cyclopropylpyrimidine-2-thiol (B6166808) is weakly acidic and can be deprotonated by a suitable base to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile, significantly more so than its oxygen analog, the alkoxide. libretexts.org The enhanced nucleophilicity of sulfur is attributed to its larger size and the polarizability of its electron cloud. libretexts.org
Thiolate anions, readily formed from thiols, are excellent nucleophiles in SN2 reactions with substrates like alkyl halides. libretexts.org In the context of this compound, the corresponding thiolate would readily react with electrophiles such as alkyl halides to form 2-(alkylthio)-4-cyclopropylpyrimidines.
The nucleophilic character of the thiol is fundamental to its participation in addition reactions and its role in biological systems and materials science. nih.govnsf.gov The reactivity can be influenced by the electronic nature of the pyrimidine (B1678525) ring, which can affect the pKa of the thiol group.
The thiol group of this compound is an ideal candidate for participation in "click chemistry" reactions, specifically thiol-ene and thiol-Michael additions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions. wikipedia.orgusm.edu
The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene). This reaction typically proceeds via a free-radical mechanism, which can be initiated by light (photochemical initiation) or heat with a radical initiator. wikipedia.orgresearchgate.net The addition occurs in an anti-Markovnikov fashion, yielding a thioether. wikipedia.org
The thiol-Michael addition (a type of conjugate addition) involves the nucleophilic attack of a thiolate anion on an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nsf.govrsc.org This reaction is typically catalyzed by a base or a nucleophile, which facilitates the formation of the reactive thiolate. nsf.govusm.edu
The table below summarizes and compares these two important thiol-mediated transformations.
| Feature | Thiol-Ene Reaction | Thiol-Michael Addition |
| Alkene Substrate | Electron-rich or unactivated alkenes | Electron-deficient alkenes (e.g., acrylates, maleimides) nsf.govrsc.org |
| Mechanism | Free-radical chain reaction wikipedia.org | Nucleophilic conjugate addition (ionic mechanism) nsf.gov |
| Initiation/Catalysis | UV light or thermal radical initiators wikipedia.orgresearchgate.net | Base or nucleophilic catalysts (e.g., amines, phosphines) usm.edursc.org |
| Regioselectivity | Anti-Markovnikov addition wikipedia.org | Addition at the β-carbon of the unsaturated system nsf.gov |
| Key Intermediate | Thiyl radical (RS•) wikipedia.org | Thiolate anion (RS⁻) nsf.gov |
Sequential thiol-Michael and thiol-ene reactions can be performed in one pot to create sequence-ordered polymers, highlighting the distinct reactivity of the thiol towards different types of double bonds. researchgate.netrsc.org
The thiol group is redox-active and can undergo a range of oxidation and reduction reactions. nih.gov The most common oxidation pathway for thiols is the formation of a disulfide bond (-S-S-). libretexts.orgyoutube.com In the case of this compound, mild oxidation in the presence of agents like iodine (I₂) or air would lead to the formation of a dimer, bis(4-cyclopropylpyrimidin-2-yl) disulfide. This process involves the formal loss of two hydrogen atoms from two thiol molecules. youtube.comlibretexts.org
This disulfide linkage is reversible. The disulfide can be cleaved back to two individual thiol groups through a reduction reaction. youtube.com This is commonly achieved using reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) in biochemical applications, or with agents like sodium borohydride. libretexts.org
Further oxidation of the thiol or disulfide under stronger oxidizing conditions can lead to higher oxidation states of sulfur, forming sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). libretexts.orgnih.gov
The table below outlines the primary redox states accessible to the thiol group.
| Reaction Type | Oxidizing/Reducing Agent | Product | Sulfur Oxidation State |
| Reduction | Dithiothreitol (DTT), NaBH₄ | Thiol (R-SH) | -2 |
| Mild Oxidation | Air, I₂, H₂O₂ | Disulfide (R-S-S-R) | -1 |
| Further Oxidation | Peroxides | Sulfenic Acid (R-SOH) | 0 |
| Strong Oxidation | KMnO₄, HNO₃ | Sulfinic Acid (R-SO₂H) | +2 |
| Vigorous Oxidation | Strong Oxidants | Sulfonic Acid (R-SO₃H) | +4 |
This redox chemistry is crucial in many biological processes, where the cysteine-cystine interconversion regulates protein structure and function. libretexts.orgnih.gov
Reactivity of the Pyrimidine Ring System
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of these electronegative nitrogen atoms makes the ring electron-deficient, particularly at the carbon atoms at positions 2, 4, and 6. wikipedia.org This electron deficiency governs the ring's reactivity, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution unless strongly activating groups are present. wikipedia.org
In this compound, the carbon at position 2 is bonded to the thiol group, and the carbon at position 4 is attached to the cyclopropyl (B3062369) group. The compound can exist in tautomeric equilibrium between the thiol form (this compound) and the thione form (4-cyclopropylpyrimidin-2(1H)-thione). The thione form involves a carbon-sulfur double bond, which makes the C4 position highly reactive towards nucleophiles. umich.edu
Reactions at the pyrimidine ring can include:
Nucleophilic Aromatic Substitution: Halogens or other good leaving groups on the pyrimidine ring (if present) can be displaced by nucleophiles.
Ring Opening: Under harsh conditions, such as strong base, the pyrimidine ring can undergo hydrolytic cleavage. For instance, dihydrouracil (B119008) has been shown to undergo ring opening via hydroxide (B78521) attack at the C4 position. umich.edu
Alkylation: Alkylation can occur on the ring nitrogen atoms. The specific site of alkylation on related pyrazolopyrimidines depends on the reaction conditions and the tautomeric form of the anion. rsc.org
Electrophilic Substitution: This is less common but can occur at the C5 position, which is the most electron-rich carbon on the ring. wikipedia.org
Transformations Involving the Cyclopropyl Group
The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain (approximately 27 kcal/mol). This inherent strain is the driving force for many of its characteristic chemical reactions, which often involve the cleavage of a carbon-carbon bond to relieve the strain.
The primary transformation of the cyclopropyl group is ring-opening. This can be initiated by various reagents and conditions, and the regioselectivity of the bond cleavage is influenced by the substituents on the ring.
Reductive Cleavage: Metal-ammonia reductions (e.g., using lithium in liquid ammonia) are known to cause the ring-opening of acetylcyclopropanes. The direction of opening is influenced by both steric and electronic factors of the substituents. core.ac.uk
Palladium-Catalyzed Reactions: Cyclopropyl groups can undergo ring-opening in the presence of palladium catalysts, often in tandem with other processes like the Heck reaction. nih.gov Mechanistic studies suggest that the reaction proceeds through migratory insertion and is highly dependent on the stereochemistry and directing effects of nearby functional groups. nih.gov
Radical Reactions: The cyclopropyl ring can be opened by radical intermediates. The stability of the resulting radical determines the site of cleavage.
For this compound, a ring-opening reaction would likely be influenced by the electronic nature of the pyrimidine ring. The bond between the carbon attached to the pyrimidine and one of the other ring carbons would be a probable site for cleavage, as this could be stabilized by the aromatic system. The specific products would depend heavily on the reaction mechanism (e.g., radical, ionic, or organometallic). nih.govnih.gov
Stability and Reactivity Under Various Conditions
The stability of this compound is influenced by its constituent functional groups: the pyrimidine ring and the thiol moiety. The thiol group (-SH) is known for its potential to undergo oxidation and can exist in tautomeric equilibrium with its thione form (C=S). This inherent reactivity suggests that the compound's stability is dependent on environmental conditions. For instance, similar pyrimidine thiol derivatives are often stored under inert atmospheres, in the dark, and at reduced temperatures (2-8°C) to prevent degradation, primarily through oxidation. bldpharm.com
The reactivity of this compound is multifaceted. The sulfur atom acts as a potent nucleophile, especially when deprotonated to the thiolate anion. This makes it susceptible to reactions with a variety of electrophiles. youtube.com Conversely, the pyrimidine ring system can influence this reactivity. Studies on related 2-sulfonylpyrimidines show they are highly reactive towards nucleophiles, whereas the corresponding 2-methylthio derivatives are significantly less reactive. nih.gov This suggests that while the thiol group is nucleophilic, the pyrimidine ring itself is less prone to direct nucleophilic attack unless the sulfur moiety is converted into a better leaving group, such as a sulfone.
Thiols are readily oxidized by mild agents like iodine (I₂) or bromine (Br₂) to form disulfides (R-S-S-R'). rsc.org This reversible reaction is a common pathway for thiols and is crucial in many biological systems involving cysteine residues. youtube.com Furthermore, under photochemical conditions or in the presence of radical initiators, the S-H bond can undergo homolytic cleavage to form a thiyl radical, opening pathways for radical-mediated reactions. nih.govresearchgate.net
The following table summarizes the expected reactivity of this compound under different chemical environments.
| Condition/Reagent | Expected Reaction Type | Primary Product Type | Notes |
|---|---|---|---|
| Base (e.g., NaH, NaOH) | Acid-Base | Thiolate Anion | Increases nucleophilicity of sulfur for subsequent reactions. youtube.com |
| Alkyl Halides (e.g., R-Br) | Nucleophilic Substitution (SN2) | Thioether (Sulfide) | Reaction proceeds via the thiolate intermediate. youtube.comrsc.org |
| Mild Oxidizing Agents (e.g., I2, H2O2) | Oxidation | Disulfide | A common and often reversible reaction for thiols. rsc.orgyoutube.com |
| Strong Oxidizing Agents | Oxidation | Sulfonic Acid | Irreversible oxidation of the thiol group. youtube.com |
| Alkenes/Alkynes + Initiator (Light/Heat) | Radical Addition (Thiol-ene/Thiol-yne) | Thioether | Proceeds via a thiyl radical intermediate. nih.govnih.gov |
| Epoxides | Nucleophilic Ring-Opening | β-Hydroxy Thioether | The thiolate attacks the less substituted carbon of the epoxide. youtube.com |
Investigating Reaction Mechanisms and Intermediates
The transformations of this compound are dictated by a few fundamental reaction mechanisms, each involving distinct reactive intermediates. The specific pathway taken is highly dependent on the reagents and conditions employed. rsc.org
Nucleophilic Mechanisms: The most common reactions involving the thiol group proceed through nucleophilic mechanisms. In the presence of a base, the thiol is deprotonated to form a thiolate anion (R-S⁻). This thiolate is a powerful nucleophile that can attack a wide range of electrophiles. For example, in the reaction with an alkyl halide, the mechanism is a classic bimolecular nucleophilic substitution (SN2), where the thiolate performs a backside attack on the electrophilic carbon, displacing the halide leaving group. youtube.comyoutube.com
Radical Mechanisms: In the presence of light or radical initiators, this compound can undergo radical reactions. The thiol-yne and thiol-ene reactions are prime examples, proceeding via a step-growth mechanism. nih.gov The process is initiated by the formation of a thiyl radical (R-S•) from the thiol. This radical then adds to an unsaturated C-C bond (alkene or alkyne), creating a carbon-centered radical. This new radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the chain and forming the final thioether product while regenerating a thiyl radical. nih.govresearchgate.net
Other Potential Intermediates: While less common for simple thiols, studies on more complex or photochemically activated pyrimidine systems have shown the formation of other intermediates. nih.gov Under certain oxidative or photolytic conditions, it is conceivable that reactive species such as carbocations could be generated on the pyrimidine ring or its substituents, leading to different product outcomes, such as cross-linking in nucleic acid contexts. nih.gov
The table below outlines the key reaction mechanisms and the associated intermediates for this compound.
| Reaction | Proposed Mechanism | Key Intermediate(s) | Supporting Evidence/Analogy |
|---|---|---|---|
| S-Alkylation | Nucleophilic Substitution (SN2) | Thiolate anion | Analogous to Williamson ether synthesis and standard thiol chemistry. youtube.com |
| Disulfide Formation | Oxidative Coupling | Thiyl radical (in some pathways) | A fundamental reaction of thiols, critical in protein chemistry. youtube.com |
| Thiol-ene Reaction | Free-Radical Chain Reaction | Thiyl radical, Carbon-centered radical | Well-established "click" chemistry reaction. nih.govnih.gov |
| Photochemical Decomposition | Photolysis | Carbocation, Radical Species | Observed in studies of other modified pyrimidine nucleosides. nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide a detailed view into the molecular architecture of 4-Cyclopropylpyrimidine-2-thiol (B6166808), confirming the presence and connectivity of its constituent atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen frameworks.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) and pyrimidine (B1678525) rings. The cyclopropyl protons typically appear in the upfield region of the spectrum. The methine proton (CH) directly attached to the pyrimidine ring would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two methylene protons (CH₂) of the cyclopropyl group are diastereotopic and would therefore be expected to appear as two separate multiplets. The pyrimidine ring protons would resonate further downfield due to the deshielding effect of the aromatic ring and the nitrogen atoms. A broad singlet corresponding to the thiol (-SH) proton is also anticipated, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbons of the cyclopropyl group and the pyrimidine ring. The carbon of the C=S bond (thione) is expected to be significantly downfield. The carbons of the pyrimidine ring will have chemical shifts characteristic of aromatic heterocyclic systems, while the cyclopropyl carbons will appear in the upfield aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl-CH | 1.8 - 2.2 (m) | 15 - 20 |
| Cyclopropyl-CH₂ | 0.8 - 1.2 (m) | 8 - 12 |
| Pyrimidine-H5 | 7.0 - 7.5 (d) | 110 - 115 |
| Pyrimidine-H6 | 8.3 - 8.7 (d) | 150 - 155 |
| Thiol-SH | 12.0 - 13.0 (br s) | - |
| Pyrimidine-C2 (C=S) | - | 175 - 185 |
| Pyrimidine-C4 | - | 160 - 165 |
| Pyrimidine-C5 | - | 110 - 115 |
| Pyrimidine-C6 | - | 150 - 155 |
Note: Predicted values are based on the analysis of similar structures and may vary from experimental results. m = multiplet, d = doublet, br s = broad singlet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the cyclopropyl and pyrimidine rings, C=N and C=C bonds within the pyrimidine ring, and the C=S (thione) group. The presence of the thiol tautomer can be inferred from a weak S-H stretching band.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic/Pyrimidine) | 3000 - 3100 | Medium |
| C-H (Cyclopropyl) | 2850 - 3000 | Medium |
| S-H (Thiol) | 2550 - 2600 | Weak |
| C=N (Pyrimidine) | 1600 - 1650 | Strong |
| C=C (Pyrimidine) | 1550 - 1600 | Medium-Strong |
| C=S (Thione) | 1100 - 1250 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight. Fragmentation would likely involve the loss of the cyclopropyl group or cleavage of the pyrimidine ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 152.05 | Molecular Ion |
| [M-C₃H₅]⁺ | 111.02 | Loss of cyclopropyl group |
| [C₄H₃N₂S]⁺ | 111.00 | Pyrimidine-2-thiol (B7767146) fragment |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation of this compound from any impurities and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Adduct Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful method for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method would be suitable. sielc.com This typically involves a non-polar stationary phase (like C18) and a polar mobile phase. sielc.com By analyzing the retention time and peak area, the purity of the compound can be accurately determined. This method can also be adapted to analyze for any potential adducts formed during a reaction.
Table 4: Hypothetical HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Elemental Analysis and Purity Assessment
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. This experimental data is compared with the theoretical values calculated from the molecular formula of this compound (C₇H₈N₂S) to confirm its empirical formula and assess its purity.
Table 5: Theoretical vs. Hypothetical Experimental Elemental Analysis for C₇H₈N₂S
| Element | Theoretical % | Hypothetical Experimental % |
| Carbon (C) | 55.23 | 55.20 |
| Hydrogen (H) | 5.30 | 5.32 |
| Nitrogen (N) | 18.40 | 18.38 |
| Sulfur (S) | 21.07 | 21.05 |
The close correlation between the theoretical and hypothetical experimental values would provide strong evidence for the successful synthesis and high purity of this compound.
Advanced Diffraction Techniques for Solid-State Structure
The definitive determination of the three-dimensional arrangement of atoms and molecules in the crystalline solid-state of this compound relies on advanced diffraction methodologies. While specific crystallographic data for this compound is not publicly available, the application of techniques such as single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) can be inferred from studies on analogous pyrimidine-2-thiol derivatives. These methods are indispensable for elucidating crucial structural features, including tautomeric forms, intermolecular interactions, and crystal packing.
Single-Crystal X-ray Diffraction (SC-XRD)
For a definitive solid-state structure, SC-XRD is the gold standard. This technique would involve growing a suitable single crystal of this compound and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern provides detailed information to solve the crystal structure, including precise bond lengths, bond angles, and torsional angles of the molecule.
A key structural aspect that SC-XRD would clarify is the predominant tautomeric form in the solid state. Pyrimidine-2-thiol derivatives can exist in a tautomeric equilibrium between the thione and thiol forms. X-ray crystallography would unambiguously locate the position of the hydrogen atom on either the nitrogen or sulfur atom, thus confirming the dominant tautomer in the crystal lattice.
Furthermore, SC-XRD reveals the intricate network of intermolecular interactions that stabilize the crystal structure. For pyrimidine-2-thiol derivatives, hydrogen bonding is a prominent feature. It is anticipated that the crystal structure of this compound would be stabilized by hydrogen bonds, such as N-H···S or N-H···N interactions, which are common in similar compounds. vensel.orgsemanticscholar.orgnih.gov For instance, studies on other substituted pyrimidinones (B12756618) have highlighted the robustness of hydrogen bonds in their crystal structures. semanticscholar.org
In a study of a related compound, 4-phenylpyrimidine-2-thiol, X-ray crystallography revealed that it exists in a polymeric chain in the solid state. biosynth.com Similarly, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, a more complex derivative, was determined to be monoclinic with the space group P21/n, and its stability was attributed to a network of intramolecular and intermolecular hydrogen bonds. vensel.org
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a valuable technique for the characterization of polycrystalline materials. A PXRD pattern serves as a "fingerprint" for a specific crystalline solid. This would be useful for phase identification, assessing sample purity, and detecting the presence of different polymorphic forms of this compound. While not providing the atomic-level detail of SC-XRD, PXRD is crucial for routine analysis and quality control of the bulk material.
The data obtained from SC-XRD, such as the unit cell parameters, can be used to simulate a theoretical PXRD pattern. This calculated pattern can then be compared with the experimental PXRD pattern to confirm the crystal phase of a bulk sample.
To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic data for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide is presented below as an example. vensel.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 8.5657(5) |
| b (Å) | 9.3203(5) |
| c (Å) | 18.2134(10) |
| α (°) | 90 |
| β (°) | 91.540(4) |
| γ (°) | 90 |
| Volume (ų) | 1453.9(1) |
| Z | 4 |
Table 1: Crystallographic data for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. vensel.org
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict the interaction of a small molecule, such as 4-Cyclopropylpyrimidine-2-thiol (B6166808), with a biological target, typically a protein. These methods are crucial for identifying potential therapeutic targets and understanding the binding mechanisms.
Ligand-Protein Interaction Prediction for Target Identification
Molecular docking simulations are employed to predict the preferred binding orientation of a ligand to a target protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score. For pyrimidine-2-thiol (B7767146) derivatives, docking studies have been instrumental in identifying potential protein targets. For instance, various pyrimidine (B1678525) derivatives have been docked against protein kinases, such as cyclin-dependent kinase 2 (CDK2), and enzymes like lipoxygenase to explore their potential as inhibitors. mdpi.commdpi.com
In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software. Docking programs then systematically sample different conformations and orientations of the ligand within the protein's binding site, scoring each pose.
Table 1: Representative Docking Scores of Pyrimidine Derivatives against Human Cyclin-Dependent Kinase 2 (PDB ID: 1HCK)
| Compound ID | Substituent at Phenyl Ring | Binding Energy (kcal/mol) |
| 4a | -H | -7.7 |
| 4b | p-OH | -7.4 |
| 4c | p-Cl | -7.9 |
| 4h | p-F | -7.5 |
Source: Adapted from a study on pyrimidine derivatives. mdpi.com The data represents findings for related compounds, not this compound itself.
Conformational Analysis of this compound and Its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical, chemical, and biological properties. For this compound, the key flexible bonds would be the C-C bond connecting the cyclopropyl (B3062369) group to the pyrimidine ring and the C-S bond of the thiol group.
Theoretical studies on the conformational flexibility of the pyrimidine ring itself have shown that it is quite deformable. researchgate.net The transition from a planar to a non-planar "sofa" conformation requires a relatively small amount of energy, suggesting that the pyrimidine ring can adapt its shape to fit into a binding site. researchgate.net In the context of nucleosides, pyrimidines are generally restricted to the anti-conformation due to steric hindrance between the C-2 position of the pyrimidine and the sugar moiety. nih.govrsc.org
The cyclopropyl group, while rigid in its internal structure, can rotate relative to the pyrimidine ring. The preferred orientation will be the one that minimizes steric clashes with adjacent substituents and optimizes any potential intramolecular interactions. Computational methods can be used to calculate the energy profile for rotation around the C-C bond, identifying the most stable conformers.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and thermodynamic properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
DFT calculations can provide detailed information about the distribution of electrons within the this compound molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
DFT studies on related pyrimidine-thiol systems have been used to investigate tautomerism, which is a key aspect of their chemistry. researchgate.net The pyrimidine-2-thiol moiety can exist in either the thiol or the thione tautomeric form. DFT calculations can determine the relative stabilities of these tautomers in different environments (gas phase or in a solvent). For thiamin models, which contain a pyrimidine ring, DFT calculations have shown that the aminopyrimidine tautomer is more stable than the iminopyrimidine tautomer. researchgate.net
The electronic properties of the pyrimidine ring are characterized by electron deficiency at the 2-, 4-, and 6-positions, making them susceptible to nucleophilic attack. nih.gov Conversely, the 5-position is more electron-rich and amenable to electrophilic substitution. nih.gov The introduction of a cyclopropyl group at the 4-position would further modulate this electronic landscape.
Thermodynamics and Kinetics of Chemical Reactions
Quantum chemical calculations are also employed to study the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the enthalpy, entropy, and Gibbs free energy of a reaction can be determined. This allows for the prediction of reaction spontaneity and equilibrium positions.
For instance, the thermodynamics of the thiol-thione tautomerism can be precisely calculated. Furthermore, the kinetics of reactions, such as nucleophilic substitution at the pyrimidine ring or reactions involving the thiol group, can be investigated by calculating the activation energies of the transition states. A study on the multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines used theoretical methods to investigate the thermodynamic and kinetic aspects, identifying the rate-determining step. nih.gov Similar approaches could be applied to understand the reactivity and reaction mechanisms of this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their complexes. By simulating the motions of atoms and molecules over time, MD can reveal information about the conformational flexibility, stability, and interactions of a ligand within a protein binding site.
If a potential protein target for this compound is identified through docking, MD simulations can be used to assess the stability of the predicted binding pose. An MD simulation would start with the docked complex of this compound and the protein, and the system would be simulated for a period of nanoseconds. The trajectory of the simulation would then be analyzed to see if the ligand remains stably bound in the active site or if it dissociates.
MD simulations on pyrimidine-based inhibitors have been used to understand their interactions with targets like HIV-1 reverse transcriptase and cyclin-dependent kinases. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and the role of water molecules in mediating the ligand-protein interaction, providing a more dynamic and realistic picture than static docking poses.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov This approach, combined with cheminformatics, allows for the systematic analysis and prediction of the activity of novel compounds, thereby streamlining the discovery process. nih.gov
In the study of pyrimidine derivatives, various molecular descriptors have been identified as crucial for their biological activity. These descriptors, which quantify different aspects of a molecule's physicochemical properties, are used to build robust QSAR models. For a series of 2-(4-methylsulphonylphenyl)pyrimidine derivatives, descriptors related to atomic properties like Sanderson electronegativity and polarizability (Me, Mp, GATS1p, and GATS5p) were found to be significant in explaining their inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov Furthermore, the presence of specific structural fragments, such as the number of methyl groups and hydrogen atoms attached to heteroatoms, was shown to be influential. nih.gov
A QSAR study on 2-benzylthiopyrimidine derivatives with antibacterial activity against Staphylococcus aureus identified the partition coefficient (LogP), molar volume (MV), ionization potential (IP), electronic affinity (EA), and the carbon-sulfur bond length as key physicochemical parameters. sciepub.com These descriptors were successfully correlated with the inhibitory concentration (IC50) of the compounds, demonstrating their importance in predicting antibacterial potency. sciepub.com
While a specific QSAR study solely on this compound is not extensively documented in the reviewed literature, the findings from studies on analogous pyrimidine structures provide a strong foundation for understanding which descriptors would likely govern its activity. For instance, in a QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, a set of five descriptors was utilized to develop both multiple linear regression (MLR) and artificial neural network (ANN) models. nih.gov The superior performance of the ANN model, with a coefficient of determination (R²) of 0.998, highlighted the complex, non-linear relationships between the molecular structure and biological activity of these pyrimidine-based compounds. nih.gov
Table 1: Key Molecular Descriptors in QSAR Studies of Pyrimidine Derivatives
| Descriptor Category | Specific Descriptor Examples | Relevance to Biological Activity | Reference |
| Topological | Molecular Volume (MV) | Influences steric interactions with the target protein. | sciepub.com |
| Electronic | Ionization Potential (IP), Electronic Affinity (EA), Sanderson Electronegativity | Governs the electronic interactions, such as hydrogen bonding and charge transfer, with the biological target. | nih.govsciepub.com |
| Hydrophobic | Partition Coefficient (LogP) | Determines the compound's distribution between aqueous and lipid environments, affecting its bioavailability. | sciepub.com |
| Geometrical | Carbon-Sulfur bond length | Can impact the binding affinity and reactivity of the thiol group. | sciepub.com |
| Constitutional | Number of methyl groups, Number of H attached to heteroatom | Can influence metabolic stability and specific interactions with the receptor. | nih.gov |
This table is generated based on data from the referenced studies on pyrimidine derivatives.
Predictive modeling and virtual screening are powerful computational tools that enable the rapid screening of large compound libraries to identify potential drug candidates. nih.govnih.govnih.gov These methods are particularly valuable in the early stages of drug discovery for prioritizing compounds for experimental testing. researchgate.net
Virtual screening can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods utilize the knowledge of known active compounds to identify new ones with similar properties, while structure-based methods rely on the three-dimensional structure of the biological target. nih.gov
In the context of pyrimidine derivatives, virtual screening has been successfully employed to identify novel inhibitors for various targets. For instance, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database, followed by molecular docking and binding free energy calculations, led to the identification of four potential ligands with strong interactions with human thymidylate synthase, a key enzyme in cancer therapy. nih.gov Similarly, a target-based virtual screening of natural compounds identified a potent antimalarial agent with selective inhibitory activity against falcipain-2, a cysteine protease of Plasmodium falciparum. frontiersin.org
While a specific virtual screening campaign focused on this compound has not been detailed, the methodologies are well-established. A typical workflow would involve the creation of a 3D model of the target protein, followed by the docking of a library of compounds, including this compound and its analogs, into the active site. targetmol.com The binding affinities and interaction patterns would then be analyzed to select the most promising candidates for further investigation.
Table 2: Predictive Modeling and Virtual Screening Approaches
| Technique | Description | Application in Drug Discovery | Reference |
| Ligand-Based Virtual Screening | Identifies new molecules based on the similarity to known active compounds. | Useful when the 3D structure of the target is unknown. | nih.gov |
| Structure-Based Virtual Screening | Docks candidate molecules into the 3D structure of a biological target to predict binding affinity. | Enables the identification of novel scaffolds that can bind to the target. | researchgate.net |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | A key component of structure-based virtual screening. | nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Can be used for both ligand-based and structure-based screening. | nih.gov |
| Machine Learning Models (e.g., ANN) | Utilizes algorithms to learn from existing data and make predictions on new data. | Can capture complex non-linear structure-activity relationships. | nih.gov |
This table outlines common predictive modeling and virtual screening techniques applicable to compounds like this compound.
Theoretical Mechanistic Elucidations of Chemical and Biological Processes
Computational methods are also employed to unravel the detailed mechanisms of chemical reactions and biological interactions at the atomic level. For a molecule like this compound, understanding the reactivity of the thiol group is crucial for its biological function.
Theoretical studies on the addition of thiols to Michael acceptors have provided valuable insights into the C-S bond-forming reactions that are fundamental in both biological and materials chemistry. researchgate.net These studies have elucidated various mechanistic pathways, highlighting the influence of substituents, catalysts, and the surrounding environment on the reaction. researchgate.net
The reactivity of the thiol group in this compound can be investigated through quantum mechanical calculations to determine its pKa, nucleophilicity, and susceptibility to oxidation. Such studies can help predict its potential for covalent bond formation with cysteine residues in target proteins, a common mechanism of action for many enzyme inhibitors.
Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of this compound when interacting with a biological target. These simulations provide a time-resolved view of the binding process, revealing key intermolecular interactions and conformational changes that are essential for its biological effect. While specific mechanistic studies on this compound are not prevalent in the literature, the computational tools and frameworks are well-established to conduct such investigations.
Structure Activity Relationship Sar Studies and Ligand Design Principles
Impact of Substituents on Molecular Interactions
The pyrimidine (B1678525) scaffold serves as a foundational structure for numerous biologically active compounds. The nature and position of substituents on this ring system dramatically influence how the molecule interacts with its biological target. researchgate.net In many kinase inhibitors, the 2-aminopyrimidine (B69317) core is a common motif, where the substituent at the 2-position plays a crucial role in establishing key interactions. nih.gov
Research on various pyrimidine-based inhibitors, such as those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) or Spleen Tyrosine Kinase (SYK), provides a framework for understanding these effects. Modifications are often focused on substituents attached to the pyrimidine core to enhance potency and improve physicochemical properties. nih.gov For instance, in a series of 4-thiazolyl-2-phenylaminopyrimidine inhibitors, altering the substituents on the phenyl ring led to significant changes in activity against SYK. nih.gov Similarly, studies on imidazo[1,2-b]pyridazine (B131497) and indazole IRAK-4 inhibitors have shown that even minor modifications to aryl ring substituents can substantially alter inhibitory potency. nih.gov
The central amide functionality, often linked to the pyrimidine ring, has been found to be critical for IRAK-4 inhibition. The removal of the amide carbonyl or its replacement with other groups like urea (B33335) or sulfonamide leads to a significant loss of activity. nih.gov This highlights the importance of the hydrogen bonding capabilities of the amide linker in interacting with the hinge region of the kinase.
The following table, based on general findings from pyrimidine inhibitor studies, illustrates how different substituents can impact biological activity.
| Position of Substitution | Type of Substituent | General Impact on Activity | Rationale for Impact |
| Pyrimidine C2-position | Phenylamino group | Often essential for core activity | Forms key hydrogen bonds with the kinase hinge region. |
| Pyrimidine C4-position | Aromatic/Heterocyclic rings (e.g., Thiazole) | Modulates potency and selectivity | Interacts with the front pocket of the ATP-binding site; can be optimized for specific kinase interactions. nih.gov |
| Pyrimidine C5/C6-position | Small alkyl or halogen groups | Fine-tunes potency and metabolic stability | Can fill small hydrophobic pockets or alter electronic properties of the ring system. |
| Appended Aryl Rings | Electron-withdrawing groups (e.g., -NO2) | Can increase potency | Enhances binding affinity through specific electronic or polar interactions. nih.gov |
| Appended Aryl Rings | Electron-donating groups (e.g., -OCH3) | Variable; can increase or decrease potency | Alters electron density and steric profile, influencing fit and interactions within the binding pocket. |
Role of the Cyclopropyl (B3062369) Moiety in Modulating Ligand Binding and Selectivity
The cyclopropyl group at the C4-position of the pyrimidine ring is a significant structural feature. Small, rigid aliphatic rings like cyclopropane (B1198618) are valuable in drug design for several reasons. They can introduce conformational constraints, improve metabolic stability, and provide favorable van der Waals contacts within hydrophobic pockets of a target protein.
The constrained nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding, thereby increasing affinity and selectivity. This rigidity reduces the entropic penalty upon binding compared to a more flexible alkyl chain. In the context of kinase inhibitors, where the C4-substituent often projects into a solvent-exposed region or a specific sub-pocket, the defined shape of the cyclopropyl group can be exploited to achieve selective interactions. Studies on other classes of compounds have shown that introducing a cyclopropylmethyl group can enhance selectivity for one receptor over another by influencing how the ligand fits within different binding domains. nih.gov This suggests that the cyclopropyl moiety in 4-Cyclopropylpyrimidine-2-thiol (B6166808) likely plays a key role in orienting the molecule within the target's active site and improving its drug-like properties.
Influence of the Pyrimidinethiol Scaffold on Biological Activity
The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry because it is a key structural component in a wide array of biologically active compounds, including numerous approved drugs. researchgate.netnih.gov Fused pyrimidine systems like pyrazolo[3,4-d]pyrimidine are known isosteres of the adenine (B156593) ring of ATP, allowing them to mimic ATP and bind to the hinge region of kinase active sites. nih.gov This hinge-binding ability is a fundamental characteristic that makes the pyrimidine scaffold a powerful core for designing kinase inhibitors. nih.gov
The thiol (-SH) group at the C2-position introduces specific chemical properties. The sulfur atom can act as a potent hydrogen bond acceptor. Furthermore, the thiol group itself, or its tautomeric thione form (C=S), is crucial for interaction. In some cases, the thiol of a ligand can form a covalent bond with a cysteine residue in the target protein's active site, leading to irreversible inhibition. nih.gov This strategy has been successfully used in drugs like Ibrutinib. nih.gov Even without forming covalent bonds, the thiol group's ability to form strong hydrogen bonds and participate in other non-covalent interactions can significantly contribute to the ligand's binding affinity. nih.gov The pyrimidine ring itself can also engage in π-alkyl or van der Waals interactions with amino acid residues in the binding cavity, further stabilizing the ligand-protein complex. nih.gov
| Scaffold Component | Potential Role in Biological Activity | Type of Interaction |
| Pyrimidine Ring | Hinge-binding, core structural anchor | Hydrogen bonds, π-alkyl interactions |
| Thiol Group (-SH) | Strong interaction with active site residues | Hydrogen bond acceptor, potential for covalent bonding with Cysteine |
| Nitrogen Atoms in Pyrimidine | Hinge-binding | Hydrogen bond acceptors |
Design Strategies for Enhanced Target Selectivity
Achieving selectivity for a specific target, especially among the highly conserved family of protein kinases, is a major challenge in drug design. Several rational design strategies are employed to enhance the selectivity of pyrimidine-based inhibitors. nih.gov
Structure-Based Drug Design (SBDD) : Utilizing X-ray co-crystal structures of a lead compound bound to its target allows for precise modifications. nih.govacs.org By observing how the ligand fits, designers can add or modify substituents to exploit unique, non-conserved amino acid residues in the target's active site that are not present in off-target proteins.
Scaffold Hopping : This strategy involves replacing the central pyrimidine core with another heterocyclic system (a bioisostere) that maintains the key binding interactions while altering other properties. nih.gov This can lead to novel chemical matter with improved selectivity profiles and intellectual property positions.
Molecular Hybridization : This approach combines pharmacophoric elements from two or more different known bioactive molecules into a single hybrid compound. nih.gov The goal is to create a new molecule with an enhanced or synergistic biological profile and potentially improved selectivity.
Exploiting Allosteric Sites : Rather than competing directly with ATP at the highly conserved binding site, some inhibitors are designed to bind to adjacent allosteric pockets. This can confer a high degree of selectivity, as allosteric sites are generally less conserved across the kinome.
By systematically applying these strategies, medicinal chemists can evolve a moderately active and selective pyrimidine scaffold into a highly potent and specific drug candidate. mdpi.com
Rational Design of Ligands Based on Computational and Experimental SAR Data
The modern drug discovery process is an iterative cycle of design, synthesis, and testing, heavily reliant on both computational tools and experimental data. nih.gov For pyrimidine-based scaffolds, this process often begins with a "hit" compound identified from high-throughput screening (HTS). nih.govacs.org
The Iterative Design Cycle:
Initial Hit and Experimental Data : An initial compound, such as a pyrimidine derivative, is identified and its biological activity is measured (e.g., IC₅₀ value).
Computational Modeling : A computational model is built. This can involve:
Molecular Docking : Simulating how the "hit" compound binds to a 3D model of the target protein (from crystallography or homology modeling). This helps visualize key interactions. nih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR) : Building a statistical model that correlates the 3D structural features of a series of compounds with their experimental activities. This can predict the activity of new, unsynthesized analogs. nih.gov
Design of New Analogs : Based on the insights from the computational models and existing SAR data, new analogs are designed to improve interactions or properties. For example, if docking shows an empty hydrophobic pocket, an analog with a suitable hydrophobic substituent will be designed.
Chemical Synthesis and Experimental Testing : The newly designed compounds are synthesized and tested experimentally to determine their actual biological activity.
SAR Refinement : The new experimental data is fed back into the computational models, refining their predictive power and providing a deeper understanding of the SAR. nih.gov
This integrated approach, combining predictive computational chemistry with real-world experimental results, accelerates the optimization process, leading to the rational design of ligands with enhanced potency and selectivity. nih.govekb.eg
Exploration of Biological Mechanisms and Molecular Targets
Investigation of Enzyme Inhibition Mechanisms
Pyrimidine-based compounds have been the subject of extensive research to understand their inhibitory actions against a range of enzymes. The following subsections detail the known inhibition pathways for several important enzyme systems.
Derivatives of pyrimidine (B1678525) have demonstrated notable inhibitory effects on enzymes involved in carbohydrate and lipid digestion, such as alpha-glucosidase and pancreatic lipase (B570770).
Alpha-Glucosidase Inhibition:
Alpha-glucosidase, an enzyme located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. youtube.comnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. jocpr.comnih.gov This makes alpha-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes. nih.govjocpr.com
Studies on various pyrimidine derivatives have shown that they can act as potent alpha-glucosidase inhibitors. nih.govnih.gov The inhibitory mechanism often involves competitive binding to the active site of the enzyme. youtube.comjocpr.com For instance, kinetic analyses of certain 2,4,6-triaryl pyrimidine derivatives have revealed a competitive mode of inhibition. jocpr.com The presence of specific substituents on the pyrimidine ring, such as a dimethylamino group, has been found to be crucial for enhancing the inhibitory activity. jocpr.com Molecular docking studies suggest that these compounds interact with key residues in the active site of the enzyme, including Gln182, Asp215, and Asp69, through hydrogen bonding and other non-covalent interactions. jocpr.com
Pancreatic Lipase Inhibition:
Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary fats. nih.govmdpi.com By inhibiting this enzyme, the absorption of dietary triglycerides is reduced, which can be an effective approach for managing obesity. nih.govnih.gov Orlistat is a well-known pancreatic lipase inhibitor that acts by forming a covalent bond with the serine residue in the enzyme's active site. nih.govnih.gov
Research on pyrimidine derivatives has also explored their potential as pancreatic lipase inhibitors. researchgate.net While specific data on 4-cyclopropylpyrimidine-2-thiol (B6166808) is limited, related compounds have shown inhibitory activity. The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors. nih.govresearchgate.net The structural features of these derivatives play a significant role in their binding affinity to the enzyme.
Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives against Alpha-Glucosidase
| Compound | IC50 (µM) | Inhibition Type | Source |
| Compound 4d (a 2,4,6-triaryl pyrimidine) | 168.9 ± 6.7 | Competitive | jocpr.com |
| Compound 4f (a 2,4,6-triaryl pyrimidine) | 228.4 ± 8.4 | Not specified | jocpr.com |
| Dihydropyrimidine 4f | 112.21 ± 0.97 | Not specified | nih.gov |
This table is interactive. Click on the headers to sort.
Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govyoutube.com COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. youtube.comclevelandclinic.org
Certain pyrimidine derivatives have been identified as selective inhibitors of COX-2. nih.govnih.gov This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. youtube.comclevelandclinic.org The mechanism of selective COX-2 inhibition by these compounds is attributed to the structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is larger, which can accommodate the bulkier pyrimidine-based inhibitors that are too large to fit into the COX-1 active site. youtube.com Studies have shown that some pyrimidine derivatives exhibit COX-2 inhibitory activity comparable to the reference drug meloxicam (B1676189) and superior to piroxicam. nih.gov
Table 2: COX Inhibition by Pyrimidine Derivatives
| Compound | Target | IC50 | Selectivity | Source |
| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | High for COX-2 | nih.govnih.gov |
| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | High for COX-2 | nih.govnih.gov |
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Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov Tetrahydrofolate and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govwikipedia.orgcapes.gov.br
A significant number of DHFR inhibitors are structurally related to folic acid and contain a 2,4-diamino substitution on a pyrimidine or a related heterocyclic ring. nih.govresearchgate.net These compounds act as competitive inhibitors, binding to the active site of DHFR and preventing the binding of the natural substrate, dihydrofolate. nih.govcapes.gov.br The pyrimidine scaffold has been a focus for the design of new DHFR inhibitors. nih.gov For instance, pyrimidine-clubbed benzimidazole (B57391) derivatives have been developed as potential DHFR inhibitors. nih.gov Molecular docking studies have been instrumental in understanding the binding interactions of these inhibitors with the DHFR active site. mdpi.com
The versatility of the pyrimidine scaffold allows for its interaction with a wide array of other enzyme systems beyond those already discussed. Research has indicated that pyrimidine derivatives can modulate the activity of various kinases, which are critical in cellular signaling pathways. The thiopurine and pyrimidine analogs, for example, have been investigated for their effects on enzymes involved in nucleotide metabolism. The exploration of these interactions opens up new avenues for the therapeutic application of pyrimidinethiol compounds in diverse disease contexts.
Studies on Molecular Target Binding and Recognition
The efficacy of a drug molecule is intrinsically linked to its ability to recognize and bind to its specific molecular target. This section explores the analytical techniques used to characterize these interactions for pyrimidine-based inhibitors.
Understanding the intricate interactions between a protein and a ligand is fundamental for drug design and development. nih.govnih.govmdpi.com Techniques such as molecular docking and molecular dynamics simulations are powerful tools for elucidating these interactions at an atomic level. nih.gov
Molecular docking studies predict the preferred orientation of a ligand when bound to a protein, as well as the binding affinity. mdpi.com This information can reveal key amino acid residues involved in the interaction, such as those forming hydrogen bonds, salt bridges, or hydrophobic interactions. nih.govyoutube.com For example, in the context of DHFR inhibition, molecular docking has been used to show how pyrimidine-based inhibitors interact with catalytically important residues like Glu-30. mdpi.com Similarly, for alpha-glucosidase inhibitors, docking studies have identified interactions with residues such as Gln182, Asp215, and Asp69. jocpr.com
Receptor Binding Profiling
Currently, there is no publicly available research detailing the specific receptor binding profile of this compound. Comprehensive screening against a panel of known biological receptors is necessary to elucidate its potential molecular targets and to understand the downstream pathways it may modulate. Such studies would provide critical insights into its pharmacological and toxicological properties.
Cellular and Biochemical Studies
In Vitro Studies of Cellular Processes
Specific in vitro studies on the effects of this compound on various cell lines are not extensively documented in the current scientific literature. Thiol-containing compounds, in general, have been shown to influence cellular processes such as cell cycle progression. For instance, compounds like N-acetyl-L-cysteine have been observed to inhibit topoisomerase-IIα activity, leading to an accumulation of cells in the G2 phase of the cell cycle in Chinese hamster ovary (CHO) AA8 cells nih.gov. However, without direct experimental data on this compound, its specific impact on cellular proliferation, apoptosis, or other cellular responses remains unknown. Further investigation is required to determine how this particular pyrimidine derivative affects cellular behavior.
Mechanisms of Interaction with Cellular Thiols
The interaction of this compound with cellular thiols, such as glutathione (B108866) (GSH), has not been specifically characterized. The reactivity of thiol-containing molecules can be influenced by factors like the protonation state of the thiol group and the electronic properties of the molecule mdpi.com. For example, the reactivity of chalcones with cellular thiols is dependent on the pH and the specific substituents on the chalcone (B49325) structure mdpi.com. The pyrimidine ring and the cyclopropyl (B3062369) group in this compound will undoubtedly influence its reactivity towards endogenous thiols, potentially through Michael addition or other covalent interactions. Understanding these interactions is key, as they can impact the cellular redox state and the function of proteins that rely on critical cysteine residues.
Protocols for identifying and quantifying cellular thiol metabolites using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are established and could be applied to study the specific interactions of this compound within a cellular context nih.govnih.gov. These methods allow for the quantitative analysis of various thiol species, which would be crucial in determining how this compound perturbs the cellular thiol pool nih.gov.
Investigations into Antioxidant Activity Mechanisms
While many thiol-containing compounds are known for their antioxidant properties, the specific mechanisms of antioxidant activity for this compound have not been reported. Antioxidant activity can be exerted through various mechanisms, including radical scavenging and metal ion chelation nih.gov. For instance, the antioxidant potential of some thiazolyl–catechol compounds has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric-Reducing Antioxidant Potential (FRAP) assay nih.gov.
Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide insights into potential antioxidant mechanisms by evaluating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), which relates to the electron-donating ability of a molecule nih.gov. The antioxidant properties of novel thiazolo[4,5-b] pyridine (B92270) derivatives have been assessed in vitro by their scavenging effect on DPPH radicals researchgate.net. To understand the antioxidant potential of this compound, similar experimental and computational studies would need to be performed.
Potential Applications in Materials Science and Chemical Biology
Integration into Polymer and Nanomaterial Systems
The thiol (-SH) group is a highly versatile functional handle in polymer and materials chemistry, enabling robust and efficient covalent linkages. This functionality positions 4-cyclopropylpyrimidine-2-thiol (B6166808) as a candidate for integration into various material systems.
Thiol-containing molecules can be employed as monomers in various polymerization reactions, most notably in thiol-ene polymerizations. nih.govresearchgate.net This type of reaction involves the radical-initiated addition of a thiol to an alkene ("-ene"), forming a stable thioether linkage. diva-portal.org It is known for its high efficiency, mild reaction conditions, and lack of side reactions, which are hallmarks of "click chemistry". nih.gov
In principle, this compound could serve as the thiol monomer in such systems. By reacting it with multifunctional alkene-containing comonomers, it would be possible to synthesize polymers where the cyclopropylpyrimidine moiety is incorporated into the polymer backbone or as a pendant group. The specific properties of the resulting polymer would be determined by the choice of the comonomer and the stoichiometry of the reactants. jsta.cl The incorporation of the rigid cyclopropylpyrimidine unit could influence the thermal and mechanical properties of the final polymer.
Table 1: Overview of Thiol-Ene Polymerization for Material Synthesis
| Polymerization Type | Reactants | Initiator | Key Features | Potential Role of this compound |
| Step-Growth Polymerization | Dithiol + Diene | Photo or Thermal | Forms linear or cross-linked poly(thioether)s. | Could act as a dithiol precursor or chain terminator. |
| Chain-Growth Polymerization | Thiol + Multifunctional ene | Photo or Thermal | Creates highly cross-linked networks. | Acts as a cross-linking agent if used with multifunctional enes. |
| Grafting-to Polymerization | Thiol-terminated polymer + Ene-functionalized surface | Photo or Thermal | Attaches pre-formed polymer chains to a surface. | Could be used to create a thiol-terminated oligomer for grafting. |
Research has demonstrated the synthesis of spherical, cross-linked poly(thio-ether) nanoparticles via aerosol photopolymerization using various thiol and alkene monomers. nih.gov This highlights a potential route for incorporating this compound into functional nanostructures.
The thiol group exhibits a strong affinity for the surfaces of noble metals, particularly gold, as well as other materials like silica (B1680970) and metal oxides. This interaction is widely exploited for the self-assembly of monolayers and the functionalization of nanoparticles and surfaces. nih.govmdpi.com The process allows for precise control over the surface chemistry of a material, tailoring its properties for specific applications. nih.gov
This compound could be employed as a surface modification agent. For instance, it could be used to functionalize the surface of gold nanoparticles, introducing the cyclopropylpyrimidine group to the nanoparticle's surface. This modification could alter the nanoparticles' solubility, stability, and biological interactions. Similarly, it could be used in the surface functionalization of magnetic nanoparticles, which often involves an initial silanization to introduce thiol groups, followed by further reactions. mdpi.com Thiol-ene click chemistry is a powerful method for modifying surfaces that have been pre-functionalized with either thiol or alkene groups, offering a route to covalently attach molecules like this compound under mild conditions. nih.govcore.ac.uk
Role as Chemical Building Blocks for Complex Molecules
Pyrimidine-2-thiol (B7767146) derivatives are versatile intermediates in organic synthesis, serving as foundational structures for the construction of more complex heterocyclic systems. researchgate.net The thiol group can be readily alkylated to form thioethers or oxidized, while the pyrimidine (B1678525) ring itself can undergo various substitutions and cyclization reactions.
This reactivity allows this compound to act as a key building block. For example, pyrimidine-2-thiols can react with nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) to form hydrazinopyrimidines. researchgate.net These intermediates are precursors for synthesizing fused heterocyclic systems with potential biological activities, such as triazolo-pyrimidines. ekb.egnih.gov The synthesis of 4-pyrimidone-2-thioethers from the condensation of S-alkylisothiourea and a β-ketoester is another important transformation that provides access to densely functionalized pyrimidines. nih.gov The presence of the cyclopropyl (B3062369) group adds a unique structural element that can be carried through these synthetic transformations, potentially influencing the pharmacological or material properties of the final complex molecules.
Table 2: Synthetic Transformations of Pyrimidine-2-thiol Scaffolds
| Reaction Type | Reagent(s) | Product Type | Potential Application |
| S-Alkylation | Alkyl halide | 2-(Alkylthio)pyrimidine | Intermediate for further functionalization (e.g., SNAr). nih.gov |
| Reaction with Hydrazine | Hydrazine hydrate | 2-Hydrazinopyrimidine | Precursor for fused heterocycles (e.g., triazoles). researchgate.netekb.eg |
| Cyclocondensation | α-Halo ketone, Chloroacetic acid | Thiazolo[3,2-a]pyrimidine | Synthesis of bicyclic and polycyclic systems. ekb.eg |
| Oxidation | Oxidizing agent | Pyrimidine-2-sulfonic acid or Disulfide | Modifying electronic properties or creating dimers. libretexts.org |
Advanced Chemical Biology Probes and Tools
In chemical biology, small molecules are designed as probes to study and manipulate biological processes. The pyrimidine scaffold is considered a "privileged substructure" because it is found in many bioactive compounds and can be modified to interact with a wide range of biological targets. nih.gov
This compound combines the privileged pyrimidine core with a reactive thiol handle and a unique cyclopropyl substituent. The thiol group can be used to attach reporter tags (like fluorophores or biotin) or to tether the molecule to a specific site within a protein, a technique often used in chemical proteomics. The pyrimidine ring itself can serve as a core for building molecules that target complex biological interfaces, such as protein-protein interactions (PPIs). nih.gov Research has focused on creating libraries of pyrimidine-embedded polyheterocycles to explore this challenging chemical space. nih.gov The cyclopropyl group on this compound could provide specific steric and hydrophobic interactions, potentially enhancing binding affinity and selectivity for a target protein. This makes it an intriguing starting point for the development of novel chemical probes or modulators of biological pathways.
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 4-cyclopropylpyrimidine-2-thiol (B6166808), while not extensively documented, can be conceptually approached through established methods for pyrimidine (B1678525) ring formation. A prevalent and efficient strategy involves the condensation of a β-dicarbonyl compound or its equivalent with thiourea (B124793). researchgate.net For the synthesis of the target molecule, 1-cyclopropyl-1,3-butanedione (B49227) would be the key precursor.
A proposed synthetic pathway is the reaction of 1-cyclopropyl-1,3-butanedione with thiourea in the presence of a base such as sodium ethoxide in ethanol. This reaction, a variation of the classical Biginelli reaction, would proceed via a cyclocondensation mechanism to yield the desired this compound.
Future research in this area should focus on optimizing this synthetic route to enhance its efficiency and sustainability. This includes exploring milder reaction conditions, investigating the use of alternative and greener solvents, and developing catalytic systems to minimize waste and improve atom economy. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent a particularly attractive avenue for streamlining the production of this compound and its derivatives. nih.gov
Deeper Mechanistic Understanding of Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups. The pyrimidine ring is an electron-deficient aromatic system, while the thiol group is a nucleophilic and redox-active moiety. The cyclopropyl (B3062369) group, due to its strained ring structure, can exhibit electronic properties similar to a double bond, donating electron density to the pyrimidine ring through conjugation. wjarr.com This electron-donating nature can influence the reactivity of the pyrimidine core towards electrophilic substitution.
The thiol group can exist in tautomeric equilibrium with its thione form, 1H-pyrimidine-2-thione. nih.gov This tautomerism is a critical factor in its reactivity profile. The thiolate anion, formed by deprotonation of the thiol group, is a potent nucleophile and can readily participate in reactions with various electrophiles. mdpi.com This allows for a wide range of chemical modifications at the C2-position, such as alkylation, arylation, and the formation of disulfides.
Future mechanistic studies should aim to quantify the electronic influence of the cyclopropyl group on the pyrimidine ring's reactivity and the tautomeric equilibrium of the thiol/thione group. Understanding these fundamental aspects is crucial for predicting and controlling the outcomes of chemical transformations involving this compound.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research. ekb.eg Density Functional Theory (DFT) calculations can be employed to determine the molecule's geometric and electronic structure, including bond lengths, bond angles, and molecular orbital energies (HOMO and LUMO). nih.govgenome.jp These calculations can provide insights into the molecule's stability, reactivity, and potential interaction with biological targets.
Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various protein targets. orientjchem.org This is particularly valuable in the context of drug discovery for identifying potential molecular targets and designing novel inhibitors.
Future computational research should focus on developing more accurate and predictive models for this class of compounds. This includes the use of advanced quantum mechanical methods and the incorporation of solvent effects to better simulate physiological conditions. Such studies can accelerate the discovery of new applications for this compound in medicinal chemistry and materials science.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H, SH), 8.30 (d, J = 5.0 Hz, 1H, H6), 6.90 (d, J = 5.0 Hz, 1H, H5), 2.10 (m, 1H, cyclopropyl-CH), 1.10 (m, 2H, cyclopropyl-CH₂), 0.90 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 175.0 (C=S), 165.0 (C4), 158.0 (C6), 110.0 (C5), 15.0 (cyclopropyl-CH), 8.0 (cyclopropyl-CH₂) |
| IR (KBr, cm⁻¹) | 3450 (N-H stretch), 3050 (C-H aromatic), 2950 (C-H aliphatic), 1620 (C=N stretch), 1580 (C=C stretch), 1180 (C=S stretch) |
| Mass Spectrometry (EI) | m/z (%) = 166 (M⁺), 138, 124, 97 |
Note: The data in this table is predicted based on the analysis of structurally related compounds and has not been experimentally confirmed.
Exploration of Undiscovered Molecular Targets and Biological Pathways
The pyrimidine scaffold is a common feature in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govmdpi.com The introduction of a cyclopropyl group can enhance the metabolic stability and binding affinity of a molecule to its biological target. nih.gov Therefore, this compound represents a promising starting point for the development of novel therapeutic agents.
The biological activity of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes in various signaling pathways. For instance, many pyrimidine-based compounds have been identified as potent inhibitors of protein kinases and cyclooxygenase (COX) enzymes. ekb.eg The presence of the cyclopropyl group in this compound could confer selectivity towards specific kinase or COX isoforms.
Future research should involve screening this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications. This includes exploring its potential as an inhibitor of enzymes involved in cancer progression, viral replication, and inflammatory responses. Investigating its effect on various biological pathways will be crucial for elucidating its mechanism of action and identifying new therapeutic opportunities. For example, some pyrimidine derivatives have shown promising antiviral activity against viruses like the Bovine Viral Diarrhea Virus (BVDV). genome.jp
Opportunities in Functional Materials Design
The unique chemical properties of this compound also make it an interesting building block for the design of novel functional materials. The thiol group can be utilized for surface modification of nanoparticles or for the formation of self-assembled monolayers on metal surfaces. The pyrimidine core, with its aromatic and polar nature, can contribute to the electronic and photophysical properties of the resulting materials.
The ability of the thiol group to coordinate with metal ions opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic, sensing, or gas storage properties. Furthermore, the incorporation of the cyclopropylpyrimidine-2-thiol moiety into polymer backbones could lead to the development of functional polymers with tailored properties for applications in electronics, optics, or biomedicine.
Future research in this area should focus on exploring the self-assembly behavior of this compound and its derivatives, as well as their ability to form well-defined nanostructures. The synthesis and characterization of new materials incorporating this versatile building block will be key to unlocking its full potential in the field of materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Cyclopropylpyrimidine-2-thiol, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, cyclopropyl groups can be introduced via Suzuki-Miyaura coupling using palladium catalysts, while the thiol moiety is often added via thiourea intermediates. Yield optimization involves adjusting reaction parameters:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during cyclopropane ring formation .
- Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ improves coupling efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%), critical for downstream applications .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm). Integration ratios verify substituent stoichiometry .
- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 193) and fragmentation patterns to validate structural integrity .
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., C-S bond length ~1.68 Å) for coordination polymer design .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Management : Segregate thiol-containing waste and neutralize with oxidizing agents (e.g., H₂O₂) before disposal .
- Emergency Response : For spills, adsorb with inert materials (vermiculite) and avoid aqueous rinses to prevent thiol oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for this compound derivatives?
- Methodological Answer : Contradictions may arise from solvent effects or impurity interference. Strategies include:
- Solvent Screening : Test derivatives in polar (DMSO) vs. nonpolar (THF) solvents to assess solubility-driven activity differences .
- HPLC-PDA Purity Checks : Ensure >98% purity to rule out byproduct interference (e.g., disulfides from thiol oxidation) .
- Dose-Response Curves : Use IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate target-specific vs. cytotoxic effects .
Q. What strategies improve the incorporation of this compound into coordination polymers?
- Methodological Answer :
- Ligand Design : Modify pyrimidine N-donor sites to enhance metal-binding affinity (e.g., Ag⁺ or Cu²⁺) .
- Solvent Choice : Use acetonitrile/water mixtures to balance ligand solubility and metal salt dissociation during self-assembly .
- Crystallization : Slow evaporation at 4°C promotes single-crystal growth for XRD validation of polymer topology .
Q. How can unexpected reactivity in cross-coupling reactions involving this compound be addressed?
- Methodological Answer :
- Mechanistic Probes : Use deuterium labeling or Hammett plots to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- Additive Screening : Introduce ligands (2,2'-bipyridyl) to stabilize Pd intermediates and suppress β-hydroride elimination .
- In Situ Monitoring : Employ Raman spectroscopy to track thiolate-Pd complex formation and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
